![molecular formula C18H16Cl2N4O2S2 B292509 N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea](/img/structure/B292509.png)

N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea, also known as ADU-S100, is a small molecule drug candidate that is being developed for cancer immunotherapy. ADU-S100 is designed to activate the innate immune system by targeting the STING (stimulator of interferon genes) pathway, which plays a critical role in the immune response to cancer.

Mecanismo De Acción

N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea works by binding to the STING protein, which is located on the surface of immune cells. This binding activates the STING pathway, leading to the production of type I interferons and other cytokines that are involved in the immune response to cancer. These cytokines help to recruit immune cells to the site of the tumor, where they can attack and kill cancer cells.

Biochemical and Physiological Effects:

N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea has been shown to activate the STING pathway in a dose-dependent manner, leading to the production of type I interferons and other cytokines. These cytokines help to recruit immune cells to the site of the tumor, where they can attack and kill cancer cells. N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea has also been shown to enhance the efficacy of other cancer therapies, including chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea is its ability to activate the innate immune system, which can help to overcome the immunosuppressive environment of the tumor microenvironment. N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea has also been shown to enhance the efficacy of other cancer therapies, making it a promising candidate for combination therapy. However, one limitation of N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea is its potential toxicity, which may limit its clinical use.

Direcciones Futuras

There are several potential future directions for research on N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea. One area of focus is the development of combination therapies that can enhance the efficacy of N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea in humans.

Métodos De Síntesis

N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea is synthesized through a multistep process that involves the coupling of two different building blocks, followed by a series of chemical modifications. The final product is a white crystalline powder that is soluble in organic solvents.

Aplicaciones Científicas De Investigación

N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea has been extensively studied in preclinical models of cancer, including mouse and rat models. These studies have shown that N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea can activate the STING pathway, leading to the production of type I interferons and other cytokines that are involved in the immune response to cancer. N-(2-(allylsulfanyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(3,4-dichlorophenyl)urea has also been shown to enhance the efficacy of other cancer therapies, including chemotherapy and radiation therapy.

Propiedades

Fórmula molecular |

C18H16Cl2N4O2S2 |

|---|---|

Peso molecular |

455.4 g/mol |

Nombre IUPAC |

1-(3,4-dichlorophenyl)-3-(5,6-dimethyl-4-oxo-2-prop-2-enylsulfanylthieno[2,3-d]pyrimidin-3-yl)urea |

InChI |

InChI=1S/C18H16Cl2N4O2S2/c1-4-7-27-18-22-15-14(9(2)10(3)28-15)16(25)24(18)23-17(26)21-11-5-6-12(19)13(20)8-11/h4-6,8H,1,7H2,2-3H3,(H2,21,23,26) |

Clave InChI |

ZMEOCJMBJZMUDF-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=N2)SCC=C)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |

SMILES canónico |

CC1=C(SC2=C1C(=O)N(C(=N2)SCC=C)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-phenylurea](/img/structure/B292426.png)

![2-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B292428.png)

![4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B292430.png)

![2-[[[(6-Methyl-2-pyridinyl)amino]-sulfanylidenemethyl]amino]-5-phenyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B292435.png)

![2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292436.png)

![2,4-bis[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292437.png)

![N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine](/img/structure/B292438.png)

![7-amino-9-(5-methyl-2-furyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292439.png)

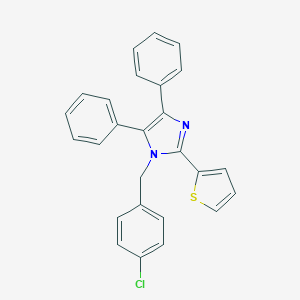

![1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole](/img/structure/B292441.png)

![2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B292443.png)